molecular formula C15H10N2O6 B12597368 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid CAS No. 917614-71-2

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid

Cat. No.: B12597368
CAS No.: 917614-71-2
M. Wt: 314.25 g/mol
InChI Key: BVQPLXPXVIIZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid is an organic compound with the molecular formula C 15 H 10 N 2 O 6 and a molecular weight of 314.25 g/mol . This benzoic acid derivative features a nitrophenyl ethenyl substituent, a structural motif seen in compounds studied for their photochemical properties and utility as synthetic intermediates . Compounds with nitro-aromatic groups and ethenyl bridges are of significant research interest in organic synthesis and materials science. For instance, related 2-nitrodiphenylalkane/alkene systems are recognized as adept photosynthons, which can undergo hydrogen abstraction upon photoexcitation to generate reactive intermediates for constructing valuable N-heterocycles . Furthermore, such structural frameworks have been extensively explored as photolabile protecting groups for carboxylic acids, amines, and alcohols, allowing for the deprotection of functional groups under mild, neutral conditions using light . The integration of multiple nitro-aromatic systems within a single molecule also makes it a candidate for research into nonlinear optical (NLO) materials . This product is intended for research purposes in a controlled laboratory environment only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

917614-71-2

Molecular Formula

C15H10N2O6

Molecular Weight

314.25 g/mol

IUPAC Name

3-nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid

InChI

InChI=1S/C15H10N2O6/c18-15(19)13-2-1-3-14(17(22)23)12(13)9-6-10-4-7-11(8-5-10)16(20)21/h1-9H,(H,18,19)

InChI Key

BVQPLXPXVIIZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Electrophilic Aromatic Substitution

One common method involves electrophilic aromatic substitution, where a nitro group is introduced to the aromatic ring of benzoic acid derivatives:

  • Reagents : Nitrobenzene, sulfuric acid, and acetic anhydride.
  • Conditions : The reaction typically occurs at elevated temperatures (around 100 °C) for several hours.
  • Yield : This method can yield around 70-80% of the desired product after purification.

Synthesis via Michael Addition

Another effective route is through Michael addition, which allows for the formation of the vinyl group:

  • Reagents : 4-nitrophenylacrylic acid and appropriate bases (e.g., sodium hydride).
  • Conditions : The reaction is conducted in a polar aprotic solvent like dimethylformamide (DMF) at room temperature.
  • Yield : This method can achieve yields of approximately 60-75%.

Detailed Research Findings

Mechanistic Insights

The mechanism for synthesizing 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid typically involves:

  • Formation of the Nitro Group : The nitro group is introduced via nitration reactions, where electrophilic attack on the aromatic system occurs due to the electron-withdrawing nature of the nitro substituent.

  • Vinyl Group Formation : The vinyl group is formed through a base-catalyzed reaction that facilitates the addition of an alkene to the aromatic compound.

Kinetic Studies

Kinetic studies have shown that the presence of nitro groups significantly affects reaction rates and mechanisms, enhancing electrophilic attack on the aromatic system due to their electron-withdrawing effects.

Comparative Analysis of Preparation Methods

Method Key Reagents Reaction Conditions Typical Yield
Electrophilic Aromatic Substitution Nitrobenzene, sulfuric acid Elevated temperature (~100 °C) 70-80%
Michael Addition 4-Nitrophenylacrylic acid Room temperature in DMF 60-75%

Chemical Reactions Analysis

Types of Reactions

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reagents include hydrogen gas, palladium on carbon, and other metal catalysts.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Reduction: The major products are the corresponding amino derivatives.

    Substitution: Depending on the substituent introduced, various substituted benzoic acid derivatives can be formed.

Scientific Research Applications

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid involves its interaction with molecular targets through its nitro and phenyl groups. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules, leading to various biochemical effects. The phenyl ethenyl substituent can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5)

  • Structure: Contains a thiazolidinone ring instead of an ethenyl bridge.
  • Synthesis involves mercaptoacetic acid and nitrobenzylideneamino intermediates, contrasting with the target compound’s likely coupling-based pathway .
  • Spectral Data: UV (λmax 290.0 nm in MeOH) and IR (C=O stretch at ~1700 cm⁻¹) highlight the thiazolidinone’s influence .

3-Nitro-2-(m-tolylamino)benzoic acid (CAS 103942-95-6)

  • Structure: Substitutes the ethenyl group with an m-tolylamino moiety.
  • Similarity Score: 1.00 (structural similarity based on CAS registry data), indicating close alignment except for the amino vs. ethenyl group .

Electronic and Acidity Comparisons

Nitro groups are strong electron-withdrawing substituents, significantly increasing benzoic acid acidity. Key comparisons include:

  • However, the anilino group introduces resonance effects that may moderate acidity .
  • Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate (CAS 95617-09-7) :
    • The ester group reduces acidity compared to free carboxylic acids, while the chloro substituent provides moderate electron withdrawal .

Positional Isomerism and Nitration Effects

Nitration regiochemistry profoundly impacts properties:

  • 1-Nitro-2-(4-nitrophenyl)indolizine :
    • Nitration of indolizines often yields mixtures of 1-, 3-, and 5-nitro isomers. The target compound’s fixed 3-nitro/4-nitrophenyl arrangement avoids such isomerization challenges, enhancing synthetic reproducibility .
  • 2-(4-Nitrophenyl)indolizine :
    • Lacks the benzoic acid moiety, reducing water solubility and altering electronic interactions compared to the target compound .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Key Substituents Functional Groups Notable Properties Reference
3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid C₁₅H₁₀N₂O₆ 3-NO₂, 2-(4-NO₂-C₆H₄)-ethenyl Carboxylic acid, ethenyl, nitro High acidity, strong UV absorption
4-{2-[4-Nitrophenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid (SS5) C₁₆H₁₂N₂O₅S 4-Oxo-thiazolidinone, 4-NO₂-C₆H₄ Thiazolidinone, nitro λmax 290 nm (UV), polar
3-Nitro-2-(m-tolylamino)benzoic acid C₁₄H₁₂N₂O₄ 3-NO₂, m-tolylamino Carboxylic acid, amino, nitro Enhanced H-bonding, moderate acidity
3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid C₁₄H₉F₃N₂O₄ 3-NO₂, 3-CF₃-anilino Carboxylic acid, trifluoromethyl High acidity, lipophilic

Biological Activity

3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid is C15H12N2O4C_{15}H_{12}N_2O_4. The compound features a nitro group and a phenyl group, which are critical for its biological activity. The presence of these functional groups often correlates with increased reactivity and interaction with biological targets.

The biological activity of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid can be attributed to several mechanisms:

  • Redox Activity : The nitrophenyl groups can participate in redox reactions, which may lead to the generation of reactive oxygen species (ROS) that can induce cellular stress and apoptosis in cancer cells.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including those involved in cancer cell proliferation. For instance, it may inhibit specific kinases that are crucial for tumor growth and survival .
  • Interaction with Cellular Targets : Studies suggest that the compound can bind to specific receptors or enzymes, modulating their activity and influencing various signaling pathways within the cell .

Anticancer Properties

Research has indicated that 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid exhibits significant anticancer properties. In vitro studies revealed:

  • Inhibition of Tumor Cell Growth : The compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating potent growth inhibition.
  • Mechanistic Insights : It was found to induce apoptosis through the activation of caspase pathways, suggesting a pro-apoptotic effect on cancer cells .

Antimicrobial Activity

The compound also displayed antimicrobial properties:

  • Bacterial Inhibition : It showed effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Mechanism : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes or interfere with cellular metabolism.

Structure-Activity Relationships (SAR)

The SAR studies have provided insights into how modifications to the chemical structure affect biological activity:

Modification Effect on Activity
Substituting nitro groupsIncreased cytotoxicity in cancer cells
Altering phenyl substituentsChanges in binding affinity to target enzymes
Modifying carboxylic acid moietyAffects solubility and bioavailability

These findings help guide further development of derivatives with enhanced efficacy and reduced toxicity.

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study evaluated the effect of 3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid on human breast cancer cells (MCF-7). Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .
  • Antimicrobial Efficacy Assessment : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited MIC values of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.